

BMS-394136 and potential interactions with other compounds

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Compound of Interest

Compound Name: BMS-394136

Cat. No.: B606231

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BMS-394136 Technical Support Center

Welcome to the technical support center for **BMS-394136**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of **BMS-394136** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **BMS-394136** and what is its primary mechanism of action?

BMS-394136 is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapidly activating delayed rectifier potassium current (IKur).[1] The IKur current plays a significant role in the repolarization of the atrial action potential. By selectively blocking this channel, **BMS-394136** prolongs the atrial effective refractory period (AERP) and the action potential duration (APD) in the atria, with minimal effect on the ventricular effective refractory period (VERP).[1][2] This atrial-selective electrophysiological effect makes it a compound of interest for research into atrial fibrillation.[2]

Q2: What is the IC50 of **BMS-394136**?

BMS-394136 has an IC50 of 0.05 μ M for the Kv1.5 channel.[1]

Q3: Are there any known interactions of **BMS-394136** with other compounds?

Currently, there is limited publicly available information specifically detailing the drug-drug interaction profile of **BMS-394136**. However, as a compound that modulates cardiac ion channels, there are several potential interactions that researchers should consider:

- **Other Antiarrhythmic Agents:** Co-administration with other antiarrhythmic drugs could lead to synergistic or antagonistic effects on cardiac electrophysiology. Caution is advised when combining **BMS-394136** with other agents that affect ion channels (e.g., sodium, calcium, or other potassium channel blockers), as this could potentiate proarrhythmic effects.
- **Compounds Affecting Cytochrome P450 (CYP) Enzymes:** The metabolic pathway of **BMS-394136** has not been extensively described in the available literature. Many cardiovascular drugs are metabolized by CYP enzymes.^[3] If **BMS-394136** is a substrate, inhibitor, or inducer of CYP enzymes, there is a potential for interactions with other compounds that share these pathways. Researchers should consider performing in vitro metabolism studies to assess this potential.
- **QT-Prolonging Agents:** Although **BMS-394136** is reported to have minimal effects on ventricular repolarization, combining it with other drugs known to prolong the QT interval should be done with caution and careful monitoring.

Q4: How does acute atrial ischemia affect the activity of **BMS-394136**?

Studies in canine models have shown that acute atrial ischemia appears to significantly enhance the efficacy of **BMS-394136** in prolonging AERP and APD.^[4] This suggests that the compound's activity may be more pronounced in ischemic or stressed atrial tissue.^[4]

Troubleshooting Guide

Issue	Potential Cause	Suggested Solution
Variability in experimental results	Inconsistent drug concentration, degradation of the compound.	Ensure accurate preparation of stock solutions and fresh dilutions for each experiment. Store the compound as recommended by the supplier.
Cell line or tissue model differences.	Characterize the expression of Kv1.5 in your specific experimental model. Results may vary between different cell lines or animal models.	
Unexpected off-target effects	Interaction with other ion channels at higher concentrations.	Perform dose-response curves to determine the optimal concentration range for selective Kv1.5 inhibition. Consider screening against a panel of other cardiac ion channels to confirm selectivity in your system.
Contamination of reagents.	Use high-purity reagents and sterile techniques to avoid contamination that could affect cellular electrophysiology.	
Difficulty replicating in vivo effects in an in vitro model	Absence of metabolic activation or other systemic factors.	Consider that the in vivo environment, including metabolic processes and the presence of other signaling molecules, can influence drug activity. In vitro to in vivo correlation may not always be direct.
Ischemic conditions in vivo enhancing drug effect.	If your research is related to atrial ischemia, consider mimicking ischemic conditions	

in your in vitro setup (e.g., hypoxia, low glucose) to better reflect the in vivo state.[\[4\]](#)

Quantitative Data Summary

Table 1: In Vitro and In Vivo Electrophysiological Effects of **BMS-394136**

Parameter	Species	Model	Concentration/Dose	Effect	Reference
IC50	-	Kv1.5 Channel	0.05 μ M	Inhibition of IKur	[1]
AERP Prolongation	Beagle	In vivo	0.3 - 10 mg/kg	Dose-dependent increase	[2]
AERP Prolongation	Rabbit	In vivo	0.3 - 10 mg/kg	Dose-dependent increase	[2]
VERP	Beagle, Rabbit	In vivo	Up to 10 mg/kg	No significant change	[2]
APD50 Prolongation	Rabbit	In vitro	0.3 - 10 μ M	Dose-dependent increase	[2]
APD50 Prolongation	Beagle	In vitro	0.3 - 10 μ M	Dose-dependent increase	[2]
APD50 Prolongation (Ischemic)	Beagle	In vitro	0.3 - 10 μ M	Enhanced dose-dependent increase	[4]

Experimental Protocols

Protocol 1: In Vivo Electrophysiology in Anesthetized Dogs

This protocol is a summary of the methodology described in studies investigating the in vivo effects of **BMS-394136**.[\[2\]](#)[\[4\]](#)

- Animal Model: Anesthetized beagle dogs.
- Anesthesia: α -chloralose is commonly used.
- Surgical Preparation: Perform a median sternotomy to access the heart. Place multi-electrode catheters in the right atrium and left ventricle for recording and stimulation to measure AERP and VERP.
- Drug Administration: Infuse **BMS-394136** intravenously at incremental doses (e.g., 0.3, 1, 3, and 10 mg/kg).
- Data Acquisition: Continuously record electrocardiogram (ECG) and mean arterial pressure (MAP). Measure AERP and VERP at baseline and after each dose.
- Ischemia Model (Optional): To study the effects during ischemia, ligate the right intermediate atrial artery. Infuse **BMS-394136** or vehicle prior to and during the initial phase of ischemia.

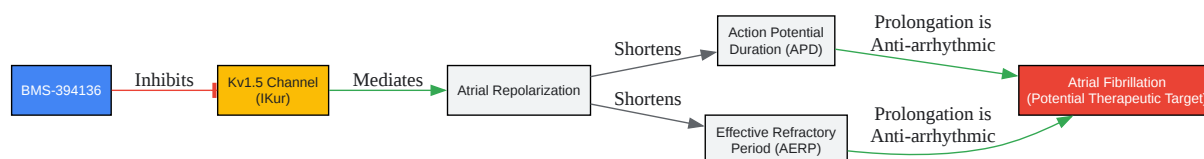
Protocol 2: In Vitro Action Potential Duration (APD) Measurement

This protocol is based on standard microelectrode techniques used to assess the effect of **BMS-394136** on atrial tissue.[\[2\]](#)[\[4\]](#)

- Tissue Preparation: Isolate right atrial tissue from the animal model (e.g., rabbit or dog).
- Experimental Setup: Place the atrial tissue in a perfusion chamber and superfuse with an appropriate physiological salt solution (e.g., Tyrode's solution) gassed with 95% O₂ / 5% CO₂ at a constant temperature.
- Microelectrode Recording: Impale the atrial muscle cells with a glass microelectrode filled with KCl to record intracellular action potentials.
- Drug Application: After obtaining stable baseline recordings, perfuse the tissue with increasing concentrations of **BMS-394136** (e.g., 0.3, 1, 3, and 10 μ M).

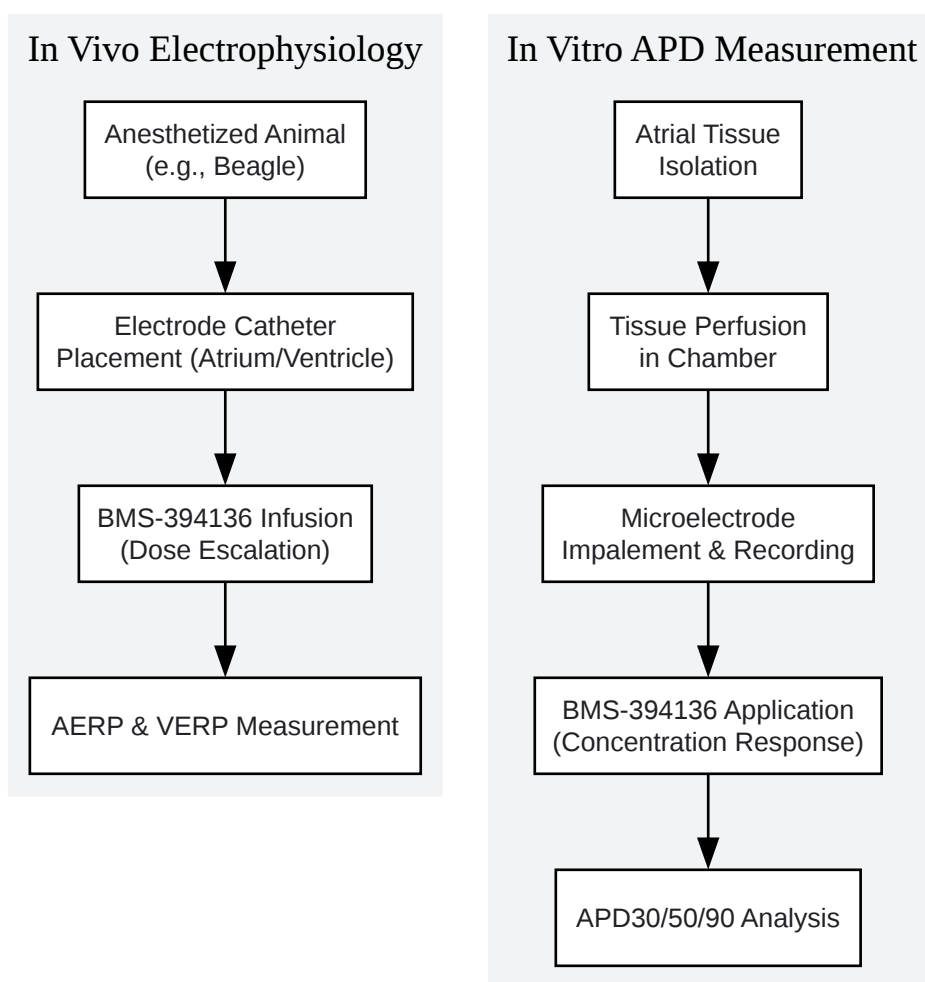
- Data Analysis: Measure the action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90) at baseline and in the presence of the compound.

Visualizations



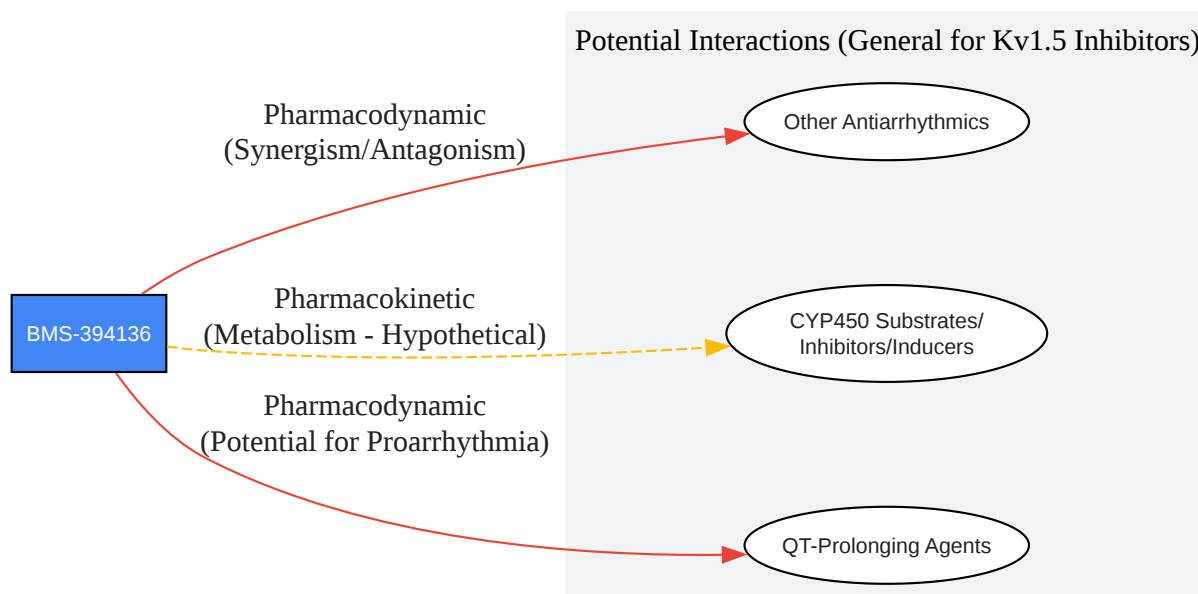
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Caption: Mechanism of action of **BMS-394136**.



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Caption: Experimental workflow for evaluating **BMS-394136**.



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Caption: Potential interaction pathways for Kv1.5 inhibitors.

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